molecular formula C13H13NO3S B14145929 Ethyl 1,4-dihydro-8-(methylthio)-4-oxo-3-quinolinecarboxylate CAS No. 132664-51-8

Ethyl 1,4-dihydro-8-(methylthio)-4-oxo-3-quinolinecarboxylate

Cat. No.: B14145929
CAS No.: 132664-51-8
M. Wt: 263.31 g/mol
InChI Key: CJSYBLGRYMXUTM-UHFFFAOYSA-N
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Description

Ethyl 1,4-dihydro-8-(methylthio)-4-oxo-3-quinolinecarboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is part of the quinolone family, which is renowned for its antibacterial properties. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4-dihydro-8-(methylthio)-4-oxo-3-quinolinecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with 2-aminobenzenethiol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-dihydro-8-(methylthio)-4-oxo-3-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1,4-dihydro-8-(methylthio)-4-oxo-3-quinolinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1,4-dihydro-8-(methylthio)-4-oxo-3-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The compound’s ability to generate reactive oxygen species upon photoactivation also contributes to its antimicrobial activity .

Comparison with Similar Compounds

Ethyl 1,4-dihydro-8-(methylthio)-4-oxo-3-quinolinecarboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

132664-51-8

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

ethyl 8-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)18-2/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

CJSYBLGRYMXUTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2SC

Origin of Product

United States

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